1,4,8,11-Tetrazacyclotetradecan-5-one 1,4,8,11-Tetrazacyclotetradecan-5-one
Brand Name: Vulcanchem
CAS No.: 85828-26-8
VCID: VC8431217
InChI: InChI=1S/C10H22N4O/c15-10-2-5-13-7-6-11-3-1-4-12-8-9-14-10/h11-13H,1-9H2,(H,14,15)
SMILES: C1CNCCNCCC(=O)NCCNC1
Molecular Formula: C10H22N4O
Molecular Weight: 214.31 g/mol

1,4,8,11-Tetrazacyclotetradecan-5-one

CAS No.: 85828-26-8

Cat. No.: VC8431217

Molecular Formula: C10H22N4O

Molecular Weight: 214.31 g/mol

* For research use only. Not for human or veterinary use.

1,4,8,11-Tetrazacyclotetradecan-5-one - 85828-26-8

Specification

CAS No. 85828-26-8
Molecular Formula C10H22N4O
Molecular Weight 214.31 g/mol
IUPAC Name 1,4,8,11-tetrazacyclotetradecan-5-one
Standard InChI InChI=1S/C10H22N4O/c15-10-2-5-13-7-6-11-3-1-4-12-8-9-14-10/h11-13H,1-9H2,(H,14,15)
Standard InChI Key HHCPAKJHIFSCSD-UHFFFAOYSA-N
SMILES C1CNCCNCCC(=O)NCCNC1
Canonical SMILES C1CNCCNCCC(=O)NCCNC1

Introduction

Chemical Identity and Structural Features

The core structure of 1,4,8,11-tetrazacyclotetradecan-5-one consists of a cyclotetradecane backbone with four nitrogen atoms strategically positioned at the 1st, 4th, 8th, and 11th positions, along with a ketone group at the 5th position. The molecular formula is C₁₀H₁₈N₄O, with a molecular weight of 210.28 g/mol. Key identifiers include:

PropertyValueSource
IUPAC Name1,4,8,11-Tetrazacyclotetradecan-5-oneDerived
CAS Registry NumberNot explicitly reported
SMILESO=C1NCCCNCCCNCCCN1Computed
InChI KeyComputed from structural analysis

The ketone group introduces a polar moiety, influencing the compound’s solubility and reactivity. Macrocyclic rigidity and nitrogen placement enable selective metal ion coordination, a hallmark of tetraazamacrocycles like cyclam (1,4,8,11-tetraazacyclotetradecane) .

Physicochemical Properties

Computational data from related compounds provide insights into the physicochemical behavior of 1,4,8,11-tetrazacyclotetradecan-5-one:

PropertyValue (Computed)Relevance
XLogP3-1.2 (estimated)Indicates moderate hydrophilicity
Hydrogen Bond Donors4Enhances solubility in polar solvents
Hydrogen Bond Acceptors5Facilitates metal coordination
Rotatable Bonds1Suggests conformational flexibility

The ketone group increases polarity compared to unmodified cyclam, potentially altering solubility in organic solvents. Spectroscopic characterization (e.g., IR) would likely reveal a carbonyl stretch near 1700 cm⁻¹, as seen in analogous ketone-containing macrocycles .

Coordination Chemistry and Applications

Tetraazamacrocycles are renowned for forming stable complexes with transition metals. The ketone in 1,4,8,11-tetrazacyclotetradecan-5-one may act as an additional binding site or modulate electronic properties. Key findings from related complexes include:

  • Iron complexes: cis- and trans-[Fe(cyclam)Cl₂]⁺ exhibit distinct spin states (high vs. low spin) and redox behavior, influenced by ligand geometry .

  • Electrochemical activity: Cyclic voltammetry of iron-cyclam derivatives reveals reversible redox processes, relevant to catalytic applications .

Potential applications of 1,4,8,11-tetrazacyclotetradecan-5-one derivatives include:

  • Catalysis: As ligands for oxidation-reduction reactions.

  • Medical imaging: Macrocyclic complexes with gadolinium or manganese for MRI contrast agents.

  • Environmental remediation: Metal ion sequestration from wastewater.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator